molecular formula C9H8BrNO B13647151 2-Bromo-6,7-dihydroquinolin-8(5H)-one

2-Bromo-6,7-dihydroquinolin-8(5H)-one

Cat. No.: B13647151
M. Wt: 226.07 g/mol
InChI Key: BKYDAQKNEJLCOD-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydroquinolin-8(5H)-one is a brominated derivative of quinolinone. Quinolinones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7-dihydroquinolin-8(5H)-one typically involves the bromination of 6,7-dihydroquinolin-8(5H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinolinone derivatives.

    Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in solvents like ethanol or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinolinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dihydroquinolin-8(5H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydroquinolin-8(5H)-one: The non-brominated parent compound.

    2-Chloro-6,7-dihydroquinolin-8(5H)-one: A chlorinated analogue.

    2-Iodo-6,7-dihydroquinolin-8(5H)-one: An iodinated analogue.

Uniqueness

2-Bromo-6,7-dihydroquinolin-8(5H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which can affect the compound’s interaction with biological targets.

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-bromo-6,7-dihydro-5H-quinolin-8-one

InChI

InChI=1S/C9H8BrNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h4-5H,1-3H2

InChI Key

BKYDAQKNEJLCOD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)N=C(C=C2)Br

Origin of Product

United States

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